molecular formula C10H18OS B6244640 3-(tert-butylsulfanyl)cyclohexan-1-one CAS No. 163800-07-5

3-(tert-butylsulfanyl)cyclohexan-1-one

Cat. No.: B6244640
CAS No.: 163800-07-5
M. Wt: 186.3
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Description

3-(tert-Butylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C10H18OS It is characterized by a cyclohexanone ring substituted with a tert-butylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylsulfanyl)cyclohexan-1-one typically involves the introduction of a tert-butylsulfanyl group to a cyclohexanone precursor. One common method is the reaction of cyclohexanone with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfanyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butylsulfanyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-butylsulfanyl)cyclohexan-1-one depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds with proteins, while the tert-butylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Lacks the tert-butylsulfanyl group, making it less hydrophobic.

    3-(Methylsulfanyl)cyclohexan-1-one: Similar structure but with a smaller methylsulfanyl group.

    3-(tert-Butylsulfanyl)cyclohexanol: The carbonyl group is reduced to an alcohol.

Uniqueness

3-(tert-Butylsulfanyl)cyclohexan-1-one is unique due to the presence of the bulky tert-butylsulfanyl group, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research applications where specific structural features are required.

Properties

CAS No.

163800-07-5

Molecular Formula

C10H18OS

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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